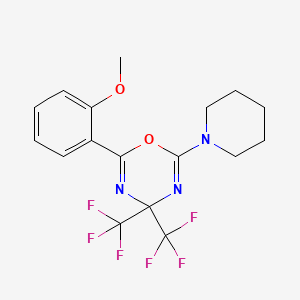![molecular formula C18H11ClFNO3 B5399433 4-(2-chloro-6-fluorophenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5399433.png)
4-(2-chloro-6-fluorophenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-chloro-6-fluorophenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione, also known as CFPQ, is a synthetic compound that has been the focus of scientific research due to its potential therapeutic applications.
作用機序
The exact mechanism of action of 4-(2-chloro-6-fluorophenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione is not fully understood, but it is believed to involve the inhibition of DNA topoisomerase II and the induction of apoptosis in cancer cells. 4-(2-chloro-6-fluorophenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione has also been shown to modulate the activity of several signaling pathways involved in neurodegenerative diseases, including the MAPK/ERK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
4-(2-chloro-6-fluorophenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also reducing inflammation and oxidative stress in animal models of neurodegenerative diseases. 4-(2-chloro-6-fluorophenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity in animal studies.
実験室実験の利点と制限
4-(2-chloro-6-fluorophenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione has several advantages for lab experiments, including its synthetic accessibility, its potent cytotoxic effects against cancer cells, and its neuroprotective effects in animal models of neurodegenerative diseases. However, 4-(2-chloro-6-fluorophenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione also has several limitations, including its low solubility in aqueous solutions and its potential toxicity in vivo.
将来の方向性
Future research on 4-(2-chloro-6-fluorophenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione could focus on several areas, including the optimization of the synthesis method to improve the yield and purity of the final product, the investigation of the mechanism of action at the molecular level, and the development of new analogs with improved pharmacokinetic properties. Additionally, further studies are needed to evaluate the potential therapeutic applications of 4-(2-chloro-6-fluorophenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione in human clinical trials.
In conclusion, 4-(2-chloro-6-fluorophenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione is a synthetic compound that has shown promise as a potential therapeutic agent for cancer and neurodegenerative diseases. Further research is needed to fully understand the mechanism of action and to evaluate the potential clinical applications of this compound.
合成法
4-(2-chloro-6-fluorophenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione can be synthesized through a multi-step process involving the reaction of 2-chloro-6-fluoroaniline with a variety of reagents, including 2,3-dichloro-5,6-dicyano-1,4-benzoquinone and 2,4-pentanedione. The final product is obtained through a cyclization reaction using a Lewis acid catalyst. The synthesis of 4-(2-chloro-6-fluorophenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione has been optimized to improve the yield and purity of the final product.
科学的研究の応用
4-(2-chloro-6-fluorophenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione has been investigated for its potential therapeutic applications, including as an anticancer agent and as a treatment for neurodegenerative diseases. In vitro studies have shown that 4-(2-chloro-6-fluorophenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione has cytotoxic effects against a variety of cancer cell lines, including breast, lung, and colon cancer. 4-(2-chloro-6-fluorophenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
特性
IUPAC Name |
4-(2-chloro-6-fluorophenyl)-4,6-dihydro-3H-pyrano[3,2-c]quinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClFNO3/c19-11-5-3-6-12(20)15(11)10-8-14(22)24-17-9-4-1-2-7-13(9)21-18(23)16(10)17/h1-7,10H,8H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYLEJHEWREHMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C3=CC=CC=C3NC2=O)OC1=O)C4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-bromo-1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-1H-pyrazole](/img/structure/B5399377.png)
![5-[(2-chlorophenoxy)methyl]-3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5399381.png)
![N-ethyl-N-(1-ethylpropyl)-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5399385.png)
![methyl 3-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B5399387.png)
![N-[2-[1-cyano-2-(5-methyl-2-furyl)vinyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B5399414.png)
![N-ethyl-5-[(3-fluorophenoxy)methyl]-N-[(1R*,2R*)-2-hydroxycyclohexyl]-1H-pyrazole-3-carboxamide](/img/structure/B5399419.png)
![N-[5-chloro-2-(2-methoxyphenoxy)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5399426.png)
![4-[5-(2-chloro-4,5-difluorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5399450.png)
![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-N-methyl-2-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5399456.png)
![6-(methoxymethyl)-1-methyl-4-[4-(3-methyl-2-pyridinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5399464.png)
![2-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-3-(4-ethoxyphenyl)acrylonitrile](/img/structure/B5399468.png)
![N-[1-(4-methylphenyl)propyl]cyclopentanecarboxamide](/img/structure/B5399469.png)
![2-bromo-N-{4-[3-(4-methoxyphenyl)acryloyl]phenyl}benzamide](/img/structure/B5399477.png)